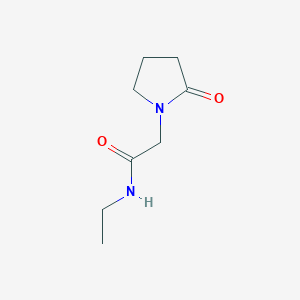
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as DIM-5, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-acetic acid, a plant hormone that plays a role in cell growth and development.
Wirkmechanismus
The exact mechanism of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth, and may also interact with other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also have anti-inflammatory effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, potentially leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in scientific research is its specificity - it can be used to target specific enzymes or receptors in the body, allowing researchers to study their function in greater detail. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is relatively easy to synthesize and purify, making it a cost-effective tool for many experiments. However, one limitation of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its potential toxicity - it can be harmful to cells at high concentrations, and care must be taken to ensure that it is used safely in laboratory settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is its potential applications in drug discovery - it may be possible to use N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a starting point for developing new drugs that target specific enzymes or receptors in the body. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, and to determine its potential applications in a variety of scientific fields.
Synthesemethoden
The synthesis of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves several steps, including the condensation of 5-methylisatin and methylamine to form 5-methylisatoic anhydride, which is then reacted with acetamide to produce N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. The process is relatively complex and requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor properties in vitro, and may also have neuroprotective effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been used as a tool for studying the structure and function of proteins, particularly those involved in signal transduction pathways.
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-10-9(6-7)11(13-8(2)15)12(16)14(10)3/h4-6,11H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDHDBVDIKXBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)






![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)


